molecular formula C10H20O2 B12752143 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)- CAS No. 724776-61-8

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-

Cat. No.: B12752143
CAS No.: 724776-61-8
M. Wt: 172.26 g/mol
InChI Key: YVSNOTITPICPTB-ZJUUUORDSA-N
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Description

Preparation Methods

The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, can be achieved through Prins cyclization. This reaction involves the cyclization of isoprenol and isovaleraldehyde in the presence of an acid catalyst. Iron-modified silica catalysts, such as iron nitrate and iron chloride, have been used to facilitate this reaction. The reaction conditions typically involve the use of water to enhance selectivity for the desired product .

Chemical Reactions Analysis

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, involves its interaction with specific molecular targets and pathways. In Prins cyclization, the compound forms through the interaction of isoprenol and isovaleraldehyde under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring .

Comparison with Similar Compounds

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-, can be compared with other similar compounds such as:

Properties

CAS No.

724776-61-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(2R,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10+/m1/s1

InChI Key

YVSNOTITPICPTB-ZJUUUORDSA-N

Isomeric SMILES

CC(C)C[C@@H]1C[C@@](CCO1)(C)O

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O

Origin of Product

United States

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